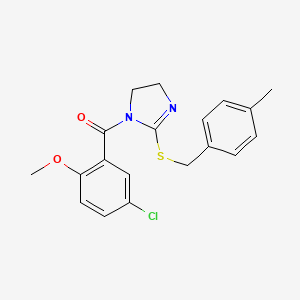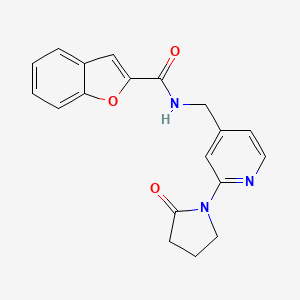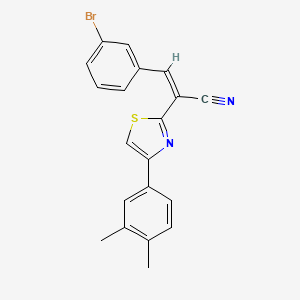
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone, also known as HN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HN1 is a synthetic compound that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Photogeneration and Reactivity Studies
One study explores the photogeneration and reactivity of naphthoquinone methides, including derivatives similar to 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone, as purine selective DNA alkylating agents. The research highlights the synthesis of bifunctional binaphthalenyl derivatives and their efficacy in alkylating and cross-linking plasmid DNA and oligonucleotides, demonstrating potential in cancer therapy through selective alkylation at guanines (Verga et al., 2010).
Synthesis of Complex Organic Molecules
Another application is found in the synthesis of 1H-naphtho[2,3-c]pyran-5,10-diones through a tandem conjugate addition–cyclization sequence. The research describes how morpholino enamines react with 2-(1-hydroxyalkyl)-1,4-naphthoquinones to yield 3-morpholino-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-diones. This demonstrates the compound's role in synthesizing pyranonaphthoquinone antibiotics, which have potential therapeutic applications (Kobayashi et al., 2001).
Photophysics and Theoretical Studies
Research on dihydroquinazolinone derivatives provides insight into the photophysical properties of compounds structurally related to 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone. This study indicates significant changes in photophysical properties depending on solvent polarity, demonstrating the compound's potential in material sciences and photophysics (Pannipara et al., 2017).
Antibacterial Activity and Structural Studies
A study on the synthesis, characterization, and antibacterial activity of novel Schiff base ligands derived from compounds structurally similar to 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone reveals their potential as drug candidates. The research presents the structural analysis and antibacterial efficacy of these compounds, suggesting their use in developing new antibacterial agents (Kurt et al., 2020).
properties
IUPAC Name |
1-[3-(hydroxymethyl)morpholin-4-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-11-15-12-21-9-8-18(15)17(20)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15,19H,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPWIOAPPQMNGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=CC=CC3=CC=CC=C32)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-bromophenoxy)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2373111.png)
![cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2373112.png)
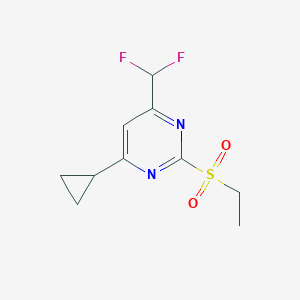
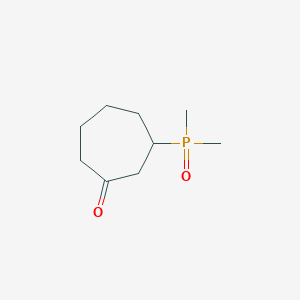

![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2373118.png)
![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2373119.png)
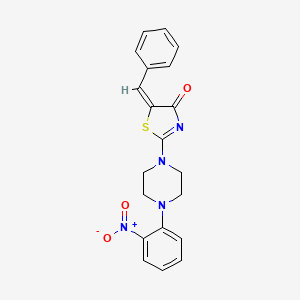
![(5-Bromothiophen-2-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2373121.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2373127.png)
![3-isopentyl-5-methyl-7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2373128.png)
